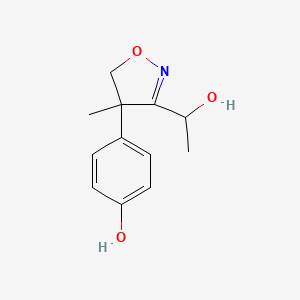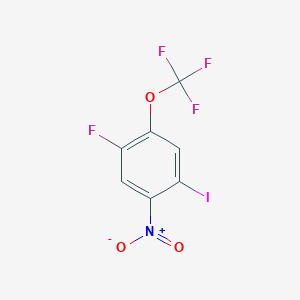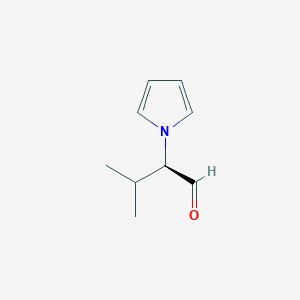
(R)-3-Methyl-2-(1H-pyrrol-1-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Methyl-2-(1H-pyrrol-1-yl)butanal is an organic compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-2-(1H-pyrrol-1-yl)butanal typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride.
Industrial Production Methods
In an industrial setting, the synthesis of pyrrole derivatives, including ®-3-Methyl-2-(1H-pyrrol-1-yl)butanal, can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Methyl-2-(1H-pyrrol-1-yl)butanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Pyrrole aldehydes or carboxylic acids.
Reduction: Pyrrole alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Applications De Recherche Scientifique
®-3-Methyl-2-(1H-pyrrol-1-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ®-3-Methyl-2-(1H-pyrrol-1-yl)butanal involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Pyrrol-1-yl)anthracene-9,10-diones: These compounds share the pyrrole ring structure and are used in similar applications, such as materials science and medicinal chemistry.
1-Phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides: These compounds are investigated for their cannabinoid receptor affinity and potential therapeutic applications.
Uniqueness
®-3-Methyl-2-(1H-pyrrol-1-yl)butanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-pyrrol-1-ylbutanal |
InChI |
InChI=1S/C9H13NO/c1-8(2)9(7-11)10-5-3-4-6-10/h3-9H,1-2H3/t9-/m0/s1 |
Clé InChI |
MBXTTXMMGFLIQC-VIFPVBQESA-N |
SMILES isomérique |
CC(C)[C@H](C=O)N1C=CC=C1 |
SMILES canonique |
CC(C)C(C=O)N1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


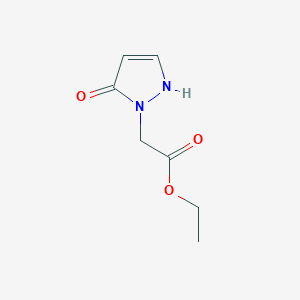
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)

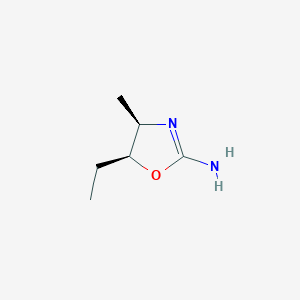
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)

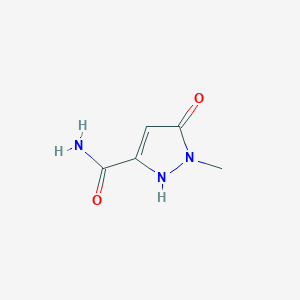
![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
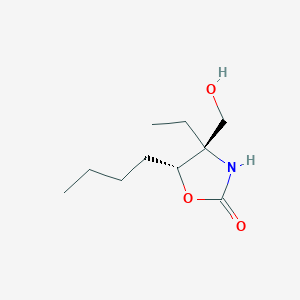
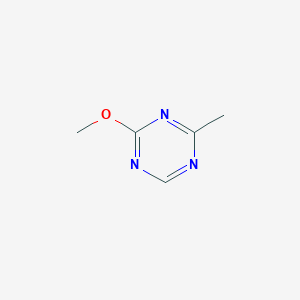
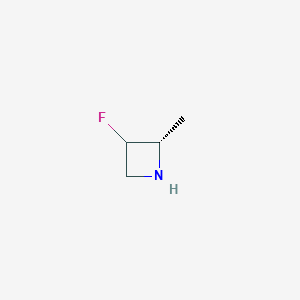
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
